molecular formula C16H16N4O B2694951 (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one CAS No. 2035018-40-5

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2694951
CAS No.: 2035018-40-5
M. Wt: 280.331
InChI Key: VEOTYEKFPNKTEC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the discovery and development of novel kinase inhibitors. Its molecular architecture, featuring a pyrimidine ring linked to an azetidine via an enone spacer, is commonly associated with compounds that modulate key signaling pathways in cells. This structure is characteristic of scaffolds investigated for targeting tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . These receptors are critically involved in processes like cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of various diseases, including solid tumors . Researchers are exploring this compound for its potential to inhibit these pathways, which could lead to suppressed tumor growth and metastasis. Beyond oncology, the exploration of novel heterocyclic compounds with complex ring systems remains a vibrant area of research for other therapeutic areas, including central nervous system disorders, where new molecular targets are continually being validated . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, offers distinct conformational and electronic properties that can enhance a compound's binding affinity and metabolic stability. The (E)-configured enone (α,β-unsaturated ketone) system can serve as a key pharmacophore, potentially enabling interactions with biological nucleophiles via Michael addition. This compound is provided for research purposes to facilitate the study of its specific mechanism of action, its selectivity profile across various kinase families, and its overall therapeutic potential in preclinical models. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-15(8-7-13-5-2-1-3-6-13)20-11-14(12-20)19-16-17-9-4-10-18-16/h1-10,14H,11-12H2,(H,17,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOTYEKFPNKTEC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the azetidinyl intermediate: This can be achieved by reacting a suitable azetidine precursor with a pyrimidinylamine under controlled conditions.

    Coupling with a phenyl group: The azetidinyl intermediate is then coupled with a phenyl group through a condensation reaction, often using a base such as sodium hydride or potassium carbonate.

    Formation of the enone structure: The final step involves the formation of the enone structure through an aldol condensation reaction, typically using an aldehyde and a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or other reduced forms.

    Substitution: The phenyl and pyrimidinylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Core Backbone Variations

  • (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one () :
    This compound replaces the azetidine-pyrimidine group with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetic properties .
  • (E)-1-(2,4,6-triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC, ) :
    The ethoxy and methoxy substituents on the aromatic rings improve solubility and modulate hydrogen-bonding interactions, which are critical for supramolecular packing and crystallinity .

Heterocyclic Substituents

  • (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one () :
    The pyridine ring provides a basic nitrogen, enabling coordination with metal catalysts or protonation under physiological conditions, unlike the neutral pyrimidine-azetidine group .

Anticancer Activity

  • Compound A7 () :
    (E)-3-phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7) exhibits potent anticancer activity due to methoxy groups enhancing cellular uptake and interaction with tubulin or DNA .
  • Target Compound: The pyrimidin-2-ylamino-azetidine group may target kinase domains (e.g., EGFR or CDKs), leveraging pyrimidine’s resemblance to nucleic acid bases for competitive inhibition .

Fungicidal Activity

  • Substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one Oximes () :
    These derivatives show fungicidal activity via oxime functionalization, which is absent in the target compound. The azetidine-pyrimidine system’s rigid structure may limit similar applications .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR Shifts ( vs. Target Compound): The target compound’s azetidine protons are expected near δ 3.5–4.5 ppm (unobserved in trifluoromethyl analog’s δ 7.4–8.3 ppm aromatic signals).
  • ¹³C NMR () :
    The carbonyl carbon in piperidine analogs appears at δ 188.98 ppm, comparable to the target compound’s ketone resonance .

Crystallography and Supramolecular Arrangement

  • Chalcone1 () :
    Methoxy groups facilitate C-H···O interactions, whereas the azetidine-pyrimidine system may prioritize N-H···N hydrogen bonds, altering crystal packing .

Comparative Data Table

Compound Name Key Substituents Biological Activity Synthesis Method Notable NMR Shifts (δ, ppm)
Target Compound Azetidine-pyrimidine Kinase inhibition (hyp.) Condensation Azetidine H: ~3.5–4.5 (est.)
(E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)... 3-CF₃-phenyl N/A Claisen-Schmidt C=O: 188.98; CF₃: 125.17
A7 () 2,4,6-Trimethoxyphenyl Anticancer Aldol condensation OCH₃: ~3.8–3.9
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)... Indole, dimethylamino Intermediate for drugs Multi-step alkylation Indole H: ~7.1–7.7

Biological Activity

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a phenyl group, an azetidine ring, and a pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : This can be achieved through nucleophilic substitution reactions involving appropriate amines and halogenated derivatives.
  • Attachment of the Pyrimidine Group : The pyrimidine moiety is introduced via further substitution reactions.
  • Final Coupling : The phenyl group is attached through Friedel-Crafts acylation or similar methods.

The biological activity of (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly protein kinases which are crucial for cellular proliferation and survival.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit notable anticancer activity. For instance, studies have shown that pyrimidine derivatives can target the EPH receptor family, which is often overexpressed in various cancers .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been explored. Its structural components suggest that it may interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one:

  • Anticancer Activity : A study on pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their activity against cancer cell lines .
    CompoundActivityReference
    Pyrido[2,3-d]pyrimidineAnticancer (targeting EPH receptors)
    Similar Azetidine DerivativeModerate anticancer activity in HeLa cells
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level, suggesting potential pathways for their therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one, and how is the E-configuration confirmed?

  • Methodology : The compound can be synthesized via cross-coupling reactions such as the Libeskind-Srogl method, which is effective for chalcone derivatives. For example, thioester precursors can undergo aerobic transition metal-catalyzed coupling to form the α,β-unsaturated ketone backbone . The E-configuration is confirmed using NMR spectroscopy (trans coupling constants, J ≈ 12–16 Hz for vinyl protons) and single-crystal X-ray diffraction (XRD), which provides unambiguous evidence of the stereochemistry .

Q. How is the crystal structure of this compound refined, and what software is commonly used?

  • Methodology : Crystallographic refinement is typically performed using SHELXL, a program optimized for small-molecule structures. Key steps include data integration (e.g., using Bruker SMART CCD detectors), absorption correction, and iterative least-squares refinement against F² values. SHELXL’s robust handling of high-resolution data ensures accurate bond-length and angle determinations .

Q. What spectroscopic techniques are critical for characterizing the azetidine-pyrimidine hybrid structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies the azetidine ring (δ 3.5–4.5 ppm for N–CH₂ protons) and pyrimidine protons (δ 8.0–8.5 ppm).
  • IR : Stretching frequencies for the enone (C=O ~1650–1700 cm⁻¹) and C=N (pyrimidine ~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sterically hindered intermediates in the synthesis of this compound?

  • Methodology : Steric hindrance from the azetidine and pyrimidine groups necessitates tailored catalysts (e.g., Pd(OAc)₂ with bulky ligands like XPhos) and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Microwave-assisted synthesis (120°C, 30 min) can accelerate cross-coupling steps while minimizing decomposition .

Q. What strategies address challenges in crystallizing this compound due to conformational flexibility?

  • Methodology : Slow evaporation from a dichloromethane/hexane mixture promotes ordered crystal growth. For flexible moieties like the azetidine ring, low-temperature (100 K) XRD data collection reduces thermal motion artifacts. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C–H⋯π, N–H⋯O) that stabilize the lattice .

Q. How do non-covalent interactions influence the compound’s solid-state packing and solubility?

  • Methodology : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings between pyrimidine N–H and ketone O atoms). Solubility in DMSO versus poor aqueous solubility can be rationalized via Hansen solubility parameters and π-π stacking interactions observed in XRD .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodology : DFT calculations (B3LYP/6-31G*) model the HOMO-LUMO gap, highlighting electron-deficient regions (enone) for nucleophilic attack. Molecular mechanics (MMFF94 force field) simulates steric strain in the azetidine ring, correlating with experimental XRD torsion angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.